molecular formula C13H13NO2S B1226297 5-methyl-N-[2-(methylthio)phenyl]-2-furancarboxamide

5-methyl-N-[2-(methylthio)phenyl]-2-furancarboxamide

Cat. No. B1226297
M. Wt: 247.31 g/mol
InChI Key: UPLBRSHRZGEKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-[2-(methylthio)phenyl]-2-furancarboxamide is an aromatic amide and a member of furans.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemoselective Thionation-Cyclization of Functionalized Enamides : Kumar, Parameshwarappa, and Ila (2013) described an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles through chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent. This process introduces various functionalities like ester, N-substituted carboxamide, or peptide into the product thiazoles (Kumar, Parameshwarappa, & Ila, 2013).

  • Copper-Catalyzed Intramolecular Cyclization of Functionalized Enamides : Kumar et al. (2012) reported an efficient synthesis of 2-phenyl-4,5-substituted oxazoles involving intramolecular copper-catalyzed cyclization of β-(methylthio)enamides, leading to the introduction of various functionalities at the 4-position of oxazoles (Kumar et al., 2012).

Biological Activities

  • Antibacterial Activities of Phenylthio- and Phenyl-5-Nitro-2-Furoates : Niwa et al. (2007) explored the synthesis of phenylthio- and phenyl-5-nitro-2-furoates, investigating their antibacterial activities. These compounds showed strong inhibitive action on certain microorganisms, indicating their potential in medical applications (Niwa et al., 2007).

  • PET Imaging of Microglia by Targeting CSF1R : Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, using a compound related to 5-methyl-N-[2-(methylthio)phenyl]-2-furancarboxamide. This tracer is useful for imaging reactive microglia and neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).

  • Synthesis of Highly Fluorescent and Water Soluble Perylene Bisimide : Boobalan, Imran, and Nagarajan (2012) synthesized a highly water-soluble and fluorescent perylene bisimide derivative using a related compound. This compound has potential applications in fluorescence imaging and diagnostics (Boobalan, Imran, & Nagarajan, 2012).

properties

Product Name

5-methyl-N-[2-(methylthio)phenyl]-2-furancarboxamide

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

5-methyl-N-(2-methylsulfanylphenyl)furan-2-carboxamide

InChI

InChI=1S/C13H13NO2S/c1-9-7-8-11(16-9)13(15)14-10-5-3-4-6-12(10)17-2/h3-8H,1-2H3,(H,14,15)

InChI Key

UPLBRSHRZGEKMR-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(=O)NC2=CC=CC=C2SC

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC=CC=C2SC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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